![molecular formula C23H27N3O2 B2712975 1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 844825-71-4](/img/structure/B2712975.png)
1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
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Description
1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as MBZP, is a synthetic compound that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulating effects on the central nervous system. MBZP is a derivative of benzimidazole and pyrrolidine, and its chemical structure is similar to other psychoactive substances such as amphetamines and cathinones.
Scientific Research Applications
- o-MeO-DMBI-I serves as a strong n-type dopant for fullerene C60, a well-known n-channel semiconductor. When coevaporated into thin films, it exhibits a remarkable maximum conductivity of 5.5 S/cm at a doping concentration of 8.0 wt% (14 mol%) . This conductivity value is the highest reported to date for molecular n-type conductors .
Organic Semiconductor Doping
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)12-13-25-19-9-5-4-8-18(19)24-23(25)17-14-22(27)26(15-17)20-10-6-7-11-21(20)28-3/h4-11,16-17H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENSOBLRDSJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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